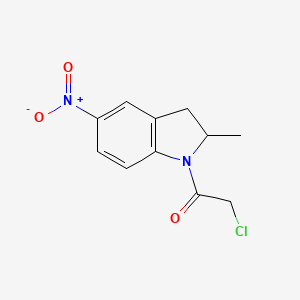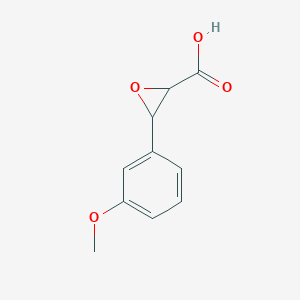
3-(3-甲氧基苯基)环氧乙烷-2-羧酸
描述
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, also known as 3-MOPCA, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological studies, and as a reagent in lab experiments. 3-MOPCA has been found to have numerous advantages as well as some limitations, making it a valuable tool for researchers. In
科学研究应用
合成和降血糖活性
Eistetter 和 Wolf(1982 年)对苯基烷基环氧乙烷羧酸衍生物(包括与 3-(3-甲氧基苯基)环氧乙烷-2-羧酸类似的化合物)的研究表明,禁食大鼠的血糖显着降低。他们强调了苯环上某些取代基对增强有效性的影响 (Eistetter & Wolf,1982)。
聚合和材料科学
Merlani 等人(2015 年)合成了 2-甲氧基羰基-3-(3,4-二甲氧基苯基)环氧乙烷并对其进行了聚合,展示了在创建具有特定结构特性的材料方面的潜在应用。聚合过程产生了具有拉伸构象和分子内电荷转移相互作用潜力的聚合物 (Merlani 等人,2015)。
新型合成方法
Mamedov 等人(2016 年)开发了一种使用 3-(2-硝基芳基)环氧乙烷-2-甲酰胺(与 3-(3-甲氧基苯基)环氧乙烷-2-羧酸相关)的新型合成方法来合成草酰胺。这种方法提供了一种高产率、操作简单的合成邻氨基苯甲酸衍生物和草酰胺的有用方法 (Mamedov 等人,2016)。
抗菌活性
Merlani 等人(2022 年)的一项研究报道了使用 2-甲氧基羰基-3-(3,4-二苄氧基苯基)环氧乙烷作为前体,酶促合成了聚[3-(3,4-二羟基苯基)甘油酸]的低聚物类似物。这些合成的类似物对某些病原菌株表现出有希望的抗菌活性 (Merlani 等人,2022)。
光化学和合成应用
Clawson 等人(1984 年)研究了 2,3-双(对甲氧基苯基)环氧乙烷的光化学,该化合物与 3-(3-甲氧基苯基)环氧乙烷-2-羧酸密切相关。他们观察到在电子转移敏化过程中捕获了 C-C 断裂的中间体,表明在合成化学中具有潜在应用 (Clawson 等人,1984)。
属性
IUPAC Name |
3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLUKEGOOLJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)
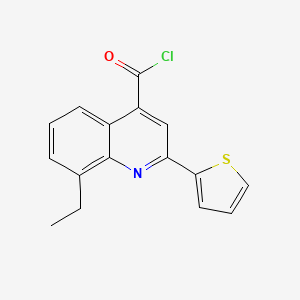
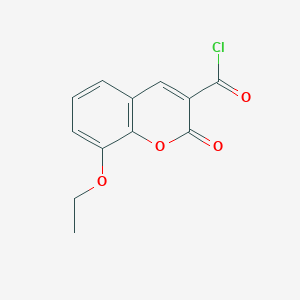
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
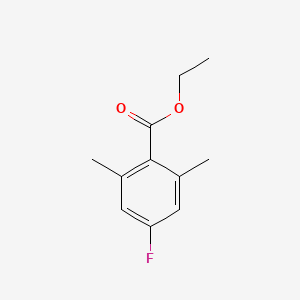

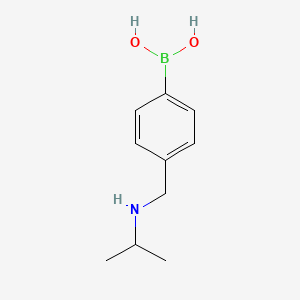
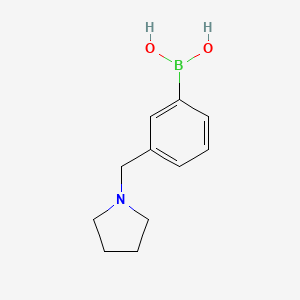
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
